LSD1 Inhibitory Potency: 356 nM IC₅₀ Represents a >20‑Fold Improvement Over Earlier Aminothiazole Series
This compound inhibits human recombinant LSD1 with an IC₅₀ of 356 nM [1]. In contrast, the initial fragment hit series of aminothiazoles reported by Hitchin et al. displayed inhibitory activities ranging from 7 to 187 μM in a comparable biochemical assay format [2]. This corresponds to a potency improvement of approximately 20‑fold to 525‑fold relative to the early-stage fragment series, positioning this compound as a significantly more advanced chemical starting point for LSD1-targeted medicinal chemistry campaigns.
| Evidence Dimension | LSD1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM |
| Comparator Or Baseline | Early aminothiazole fragment series: IC₅₀ range = 7–187 μM |
| Quantified Difference | ~20× to 525× lower IC₅₀ (more potent) |
| Conditions | Human recombinant LSD1; H₂O₂ production assay using methylated peptide substrate and Amplex Red reagent; 30 min incubation |
Why This Matters
Higher potency reduces the quantity of compound required for cellular assays and in vivo studies, lowering per-experiment cost and minimizing solvent-related artifacts.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 = 356 nM (LSD1). View Source
- [2] Hitchin JR, Blagg J, Burke R, et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Med. Chem. Commun. 2013;4:1513-1522. View Source
